1H-Indazol-7-ol is a nitrogen-containing heterocyclic compound that belongs to the indazole family. It is characterized by a hydroxyl group at the 7-position of the indazole ring. The compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in organic synthesis.
The synthesis of 1H-Indazol-7-ol can be achieved through several methods:
A typical synthesis might involve:
The molecular structure of 1H-Indazol-7-ol features:
Key structural data includes:
1H-Indazol-7-ol participates in various chemical reactions, including:
In synthetic applications, this compound serves as a versatile intermediate for creating more complex molecules, particularly in medicinal chemistry where modifications can enhance biological activity or selectivity against specific targets .
The mechanism of action for 1H-Indazol-7-ol primarily involves its interaction with biological targets such as kinases. It has been shown to inhibit specific kinases involved in cell cycle regulation and DNA damage response, notably CHK1 and CHK2 kinases.
Research indicates that compounds similar to 1H-Indazol-7-ol may disrupt critical cellular processes like proliferation and apoptosis, making them potential candidates for cancer therapy .
Key chemical properties include:
Relevant analyses have shown that the compound's stability and reactivity can vary based on substituents attached to the indazole ring .
1H-Indazol-7-ol finds applications in various scientific domains:
The indazole nucleus—a bicyclic heterocycle comprising fused benzene and pyrazole rings—serves as a privileged scaffold in medicinal chemistry due to its versatile pharmacodynamic properties. This framework enables diverse non-covalent interactions with biological targets, including hydrogen bonding via its pyrrolic nitrogen (N1), π-stacking through its aromatic system, and hydrophobic contacts [1] [6]. The planar geometry and electronic distribution allow indazole derivatives to mimic endogenous substrates, facilitating receptor binding. Notably, 1H-Indazol-7-ol exemplifies this versatility, where the phenolic hydroxyl at C7 enhances hydrogen-bonding capacity and modulates electron density across the ring system [1]. This compound’s molecular formula (C₇H₆N₂O) and moderate molecular weight (134.14 g/mol) contribute to favorable drug-likeness, aligning with Lipinski’s rule parameters for oral bioavailability [1]. Its physicochemical profile—including a calculated logP of 1.8—supports membrane permeability, while the ionizable hydroxyl group (pKa ~9.5) enables solubility optimization via salt formation [1].
Table 1: Physicochemical Properties of 1H-Indazol-7-ol
Property | Value | Method |
---|---|---|
Molecular Formula | C₇H₆N₂O | HRMS |
Molecular Weight | 134.14 g/mol | - |
Appearance | Brown powder | Visual |
Melting Point | 245–248°C (dec.) | DSC |
logP | 1.8 ± 0.2 | HPLC |
Water Solubility | 2.1 mg/mL (25°C) | Shake-flask |
pKa (OH) | 9.4 ± 0.3 | Potentiometric |
Indazole derivatives transitioned from synthetic curiosities to therapeutic agents following the serendipitous discovery of benzydamine in the 1960s—a 3-indazolecarboxylic acid derivative with potent anti-inflammatory effects [6]. This breakthrough underscored the scaffold’s capacity for target modulation. The 1990s witnessed the advent of granisetron, an N1-alkylated indazole acting as a 5-HT₃ antagonist for chemotherapy-induced nausea [6]. Contemporary oncology agents like niraparib (PARP inhibitor) and pazopanib (tyrosine kinase inhibitor) further highlight the scaffold’s adaptability [2]. 1H-Indazol-7-ol itself emerged as a critical synthon, enabling access to complex pharmacophores through C7 oxygen functionalization and N1/N2 alkylation [1] [8]. Its role as a building block in kinase inhibitors (e.g., VEGF-R2 antagonists) stems from the hydroxyl group’s capacity to anchor to ATP-binding sites via hydrogen bonds [7].
Indazole exists as two annular tautomers: 1H-indazole (dominant) and 2H-indazole (minor), differing in proton placement between N1 and N2. Nuclear magnetic resonance (NMR) studies confirm that 1H-indazole predominates (>95%) in solution due to greater thermodynamic stability from extended π-delocalization [6] [7]. For 1H-Indazol-7-ol, tautomeric equilibrium is constrained by intramolecular hydrogen bonding between the C7 hydroxyl and N1, stabilizing the 1H-form exclusively [7]. Positional isomerism profoundly influences reactivity:
Table 2: Reactivity Profile of 1H-Indazol-7-ol
Position | Reactivity | Preferred Reactions |
---|---|---|
N1 | Nucleophilic (pKa conjugate acid: 1.4) | Alkylation, acylation, metalation |
N2 | Weakly nucleophilic | Coordination (e.g., Pd-catalysis) |
C3 | Electrophilic | Cross-coupling, halogenation |
C7-OH | Acidic/O-nucleophilic | Etherification, esterification |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: